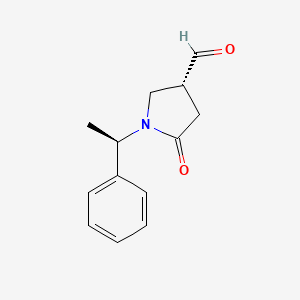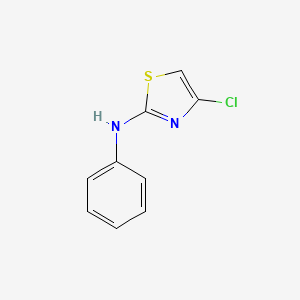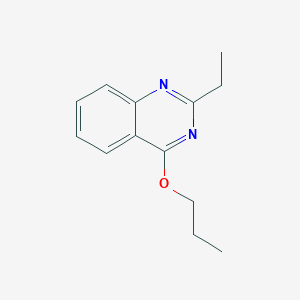![molecular formula C10H15N3S B11890968 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- CAS No. 646056-18-0](/img/structure/B11890968.png)
1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,7-Diazaspiro[44]nonan-1-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole typically involves the reaction of isothiazole derivatives with spirocyclic amines. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted isothiazole derivatives.
Applications De Recherche Scientifique
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The isothiazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole
- 5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole
Uniqueness
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole is unique due to its specific spirocyclic structure combined with the isothiazole ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
646056-18-0 |
|---|---|
Formule moléculaire |
C10H15N3S |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2-thiazole |
InChI |
InChI=1S/C10H15N3S/c1-3-10(4-6-11-8-10)13(7-1)9-2-5-12-14-9/h2,5,11H,1,3-4,6-8H2 |
Clé InChI |
XGMUJEPDDHVWIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC2)N(C1)C3=CC=NS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)
![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)



![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)






